molecular formula C10H16O2 B3386945 Bicyclo[6.1.0]nonane-9-carboxylic acid CAS No. 77841-63-5

Bicyclo[6.1.0]nonane-9-carboxylic acid

Cat. No.: B3386945
CAS No.: 77841-63-5
M. Wt: 168.23 g/mol
InChI Key: XUKCHICEVHGMOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nonane-9-carboxylic acid typically involves the oxidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle . The oxidation is often performed using Jones reagent, which is added dropwise to the reaction mixture at 0°C and then warmed to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include ensuring the availability of high-purity starting materials, maintaining stringent reaction conditions, and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonane-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[6.1.0]nonane-9-carboxylic acid is used extensively in scientific research, particularly in the following areas:

Properties

IUPAC Name

bicyclo[6.1.0]nonane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKCHICEVHGMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(C2C(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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